molecular formula C7H7BrFNO B1378401 O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine CAS No. 1388036-56-3

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine

Cat. No.: B1378401
CAS No.: 1388036-56-3
M. Wt: 220.04 g/mol
InChI Key: GGVKWNHQHOZRNX-UHFFFAOYSA-N
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Description

O-[(2-Bromo-4-fluorophenyl)methyl]hydroxylamine is a halogen-substituted hydroxylamine derivative characterized by a 2-bromo-4-fluorophenylmethyl group attached to the hydroxylamine moiety. This compound belongs to a broader class of O-aryl/alkyl hydroxylamines, which are widely utilized in organic synthesis, pharmaceutical research, and analytical chemistry as derivatizing agents or intermediates. The bromine and fluorine substituents on the aromatic ring confer unique electronic and steric properties, influencing its reactivity, stability, and applications in comparison to structurally related compounds .

Properties

IUPAC Name

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVKWNHQHOZRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 2-bromo-4-fluorobenzyl bromide with hydroxylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine serves as a crucial intermediate in the synthesis of complex organic molecules. It can be utilized to prepare various heterocyclic compounds and as a precursor for pharmaceuticals. The compound's ability to undergo multiple types of reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in organic synthesis.

Reaction Type Example Reaction Products
OxidationO 2 bromo 4 fluorophenyl methyl hydroxylamineNitroso derivatives\text{O 2 bromo 4 fluorophenyl methyl hydroxylamine}\rightarrow \text{Nitroso derivatives}Nitroso derivatives
ReductionO 2 bromo 4 fluorophenyl methyl hydroxylamine+NaBH4Amino derivatives\text{O 2 bromo 4 fluorophenyl methyl hydroxylamine}+\text{NaBH}_4\rightarrow \text{Amino derivatives}Amino derivatives
SubstitutionO 2 bromo 4 fluorophenyl methyl hydroxylamine+NucleophileSubstituted products\text{O 2 bromo 4 fluorophenyl methyl hydroxylamine}+\text{Nucleophile}\rightarrow \text{Substituted products}Substituted phenyl derivatives

Biological Research

Enzyme Mechanisms and Drug Development

In biological research, this compound is used as a probe to study enzyme mechanisms. Its hydroxylamine group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This property makes it a candidate for drug development, particularly in creating enzyme inhibitors or probes for biochemical assays.

Case Study: Enzyme Inhibition

A study investigating the inhibition of a specific enzyme by this compound demonstrated significant binding affinity, suggesting its potential as a therapeutic agent. The compound's interactions were analyzed using kinetic studies that revealed its effectiveness in modulating enzyme activity.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in the production of specialty chemicals, including dyes and agrochemicals. Its unique properties allow for tailored modifications that enhance the performance of these chemicals.

Industrial Synthesis Route

The industrial synthesis typically involves:

  • Starting Material: 2-bromo-4-fluorobenzyl chloride.
  • Reagent: Hydroxylamine.
  • Solvent: Ethanol or methanol under controlled conditions.

This scalable process aims to maximize yield while ensuring product purity through purification techniques like recrystallization or chromatography.

Mechanism of Action

The mechanism of action of O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Halogen-Substituted Hydroxylamines

  • O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine (): Substituents: Bromine at position 3, methyl at position 3. Molecular Weight: 216.08 g/mol vs. target compound’s estimated ~230–240 g/mol (due to fluorine). Physical Properties: Boiling point 320.1°C (predicted), density 1.457 g/cm³, pKa 4.14.
  • O-(4-Fluorobenzyl)hydroxylamine Hydrochloride () :

    • Substituents : Fluorine at position 4.
    • Molecular Weight : 141.14 g/mol (base), significantly lighter than the target compound.
    • Physical Properties : Boiling point 244°C, density 1.176 g/cm³.
    • Key Differences : The lack of bromine diminishes isotopic labeling utility (e.g., for mass spectrometry) but enhances solubility in polar solvents due to reduced steric bulk .

Derivatization-Focused Hydroxylamines

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA, ) :

    • Application : Used in GC/MS for carbonyl compound detection with a detection limit of 0.01–0.17 µmol/L.
    • Key Differences : The pentafluorobenzyl group enhances electron-capture detection sensitivity, whereas the target compound’s bromo-fluoro group may offer distinct isotopic signatures (e.g., 79Br/81Br) for selective identification in complex mixtures .
  • 1-((Ammoniooxy)methyl)-2-bromobenzene Chloride (BBHA, ) :

    • Application : Probes carbonyl compounds via 79Br/81Br isotopic patterns.
    • Key Differences : The target compound’s 4-fluoro substituent could modulate reactivity toward specific carbonyl groups compared to BBHA’s simpler bromophenyl structure .

Spectral and Analytical Data

  • NMR/HRMS Trends (): Aromatic Proton Shifts: Bromine and fluorine substituents in the target compound would cause downfield shifts in 1H NMR (e.g., 7.2–7.8 ppm) compared to non-halogenated analogs like O-phenethylhydroxylamine (δ 7.1–7.3 ppm). HRMS: The bromine isotope pattern (79Br/81Br) would distinguish it from fluorinated or methylated derivatives .

Biological Activity

O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a benzyl moiety that includes bromine and fluorine substituents. The presence of these halogens enhances the compound's reactivity and biological activity through various interactions such as hydrogen bonding and halogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. The bromine and fluorine atoms contribute to the compound's lipophilicity, which may enhance its bioavailability and interaction with biological targets.

Biological Activity

  • Enzyme Inhibition : Studies indicate that hydroxylamines can act as enzyme inhibitors. For example, this compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, thereby influencing biochemical processes within cells .
  • Antimicrobial Properties : Preliminary evaluations suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of hydroxylamines have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .
  • Biochemical Probes : The compound is also explored as a biochemical probe to study enzyme mechanisms and protein interactions. Its reactive functional groups allow it to participate in biochemical assays, providing insights into enzyme kinetics and receptor binding profiles.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionModulation of enzyme activity,
AntimicrobialEffective against various bacterial strains ,
Biochemical ProbesInsights into enzyme mechanisms,

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related hydroxylamine derivatives, several compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The most active derivative showed an MIC value of approximately 0.25 μg/mL, indicating strong potential for further development as an antimicrobial agent .

Applications in Medicinal Chemistry

This compound is being explored for several applications:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents targeting metabolic disorders or infectious diseases.
  • Chemical Synthesis : It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with desirable biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine
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O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.